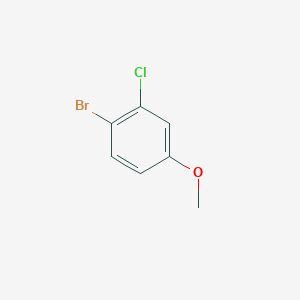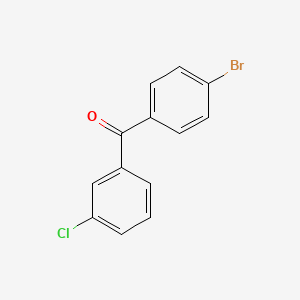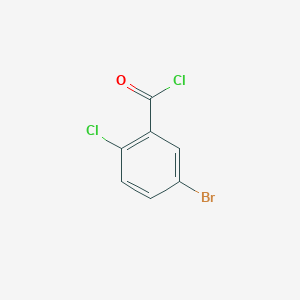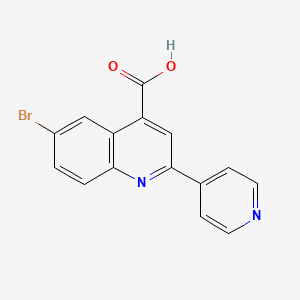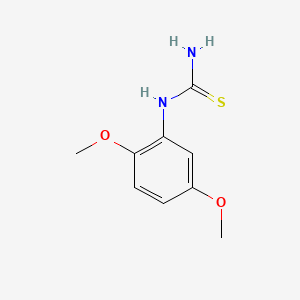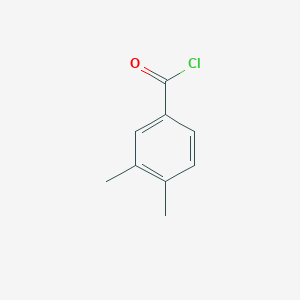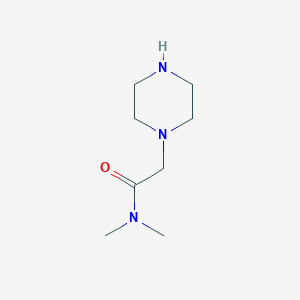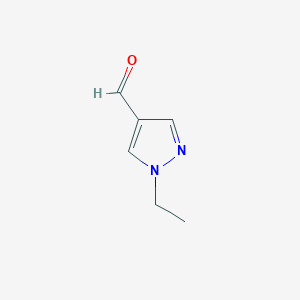![molecular formula C15H14O2 B1272403 4-[(2-Methylbenzyl)oxy]benzaldehyde CAS No. 400825-69-6](/img/structure/B1272403.png)
4-[(2-Methylbenzyl)oxy]benzaldehyde
描述
The compound "4-[(2-Methylbenzyl)oxy]benzaldehyde" is a chemical species that can be inferred to have a benzaldehyde core structure with a methoxybenzyl ether substituent. This structure suggests that it may be related to or derived from compounds that have been synthesized and characterized in various research studies. For instance, the synthesis of benzyloxybenzaldehyde derivatives has been reported, which involves reactions with different substituents and protecting groups . These studies provide insights into the chemical behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves etherification reactions, as seen in the preparation of natural furan derivatives . Additionally, the introduction of a methoxybenzyl protecting group for carboxylic acids and its subsequent removal via oxidative debenzylation has been described . These methods could potentially be adapted for the synthesis of "4-[(2-Methylbenzyl)oxy]benzaldehyde" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[(2-Methylbenzyl)oxy]benzaldehyde" has been elucidated using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy . Additionally, the use of density functional theory (DFT) to optimize molecular structures and geometries provides a theoretical framework for understanding the electronic and spatial configuration of such molecules .
Chemical Reactions Analysis
The reactivity of benzyloxy compounds can be complex, as demonstrated by the synthesis of azo-benzoic acids and their precursors, which exhibit acid-base dissociation and azo-hydrazone tautomerism in solution . Furthermore, the synthesis of differentially protected α,β-dihydroxyaldehydes from N-α-benzyloxyacetyl derivatives showcases the potential for these compounds to participate in stereoselective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-[(2-Methylbenzyl)oxy]benzaldehyde" can be inferred from related compounds. For example, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes affects their reactivity and solubility . The spectroscopic characterization of benzyloxy derivatives provides information on their electronic transitions and functional group vibrations, which are crucial for understanding their behavior in different environments .
科学研究应用
Photocatalytic Oxidation
The derivative of 4-[(2-Methylbenzyl)oxy]benzaldehyde, 4-methylbenzyl alcohol, has been studied for its photocatalytic oxidation properties. This process occurs under visible light irradiation and involves the conversion of benzyl alcohol and its derivatives into corresponding aldehydes with high selectivity and efficiency, facilitated by a TiO2 photocatalyst under an O2 atmosphere (Higashimoto et al., 2009).
Oxygen Transfer Reactions
The oxidation of methoxy substituted benzyl phenyl sulfides, closely related to 4-[(2-Methylbenzyl)oxy]benzaldehyde, distinguishes between oxidants that react by single electron transfer and those that react by direct oxygen atom transfer. This research provides insights into the mechanisms of oxidation reactions involving high valent oxoruthenium compounds (Lai et al., 2002).
Catalytic Addition to Aldehydes
Research involving the synthesis of carane-based aminodiols, which includes the use of compounds related to 4-[(2-Methylbenzyl)oxy]benzaldehyde, has been conducted. These aminodiols were used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, highlighting their potential in stereoselective synthesis (Szakonyi et al., 2011).
Synthesis of High-Density Aviation Fuels
A novel process involving the synthesis of high-density jet fuel range tricyclic alkanes has been developed using methyl benzaldehydes, which are structurally similar to 4-[(2-Methylbenzyl)oxy]benzaldehyde. This process demonstrates the potential of such compounds in renewable energy applications (Xu et al., 2018).
属性
IUPAC Name |
4-[(2-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPSNOGITVABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376954 | |
| Record name | 4-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylbenzyl)oxy]benzaldehyde | |
CAS RN |
400825-69-6 | |
| Record name | 4-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



